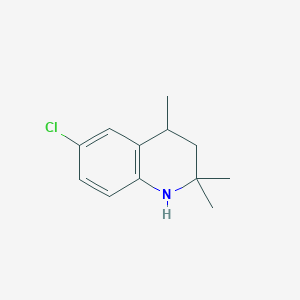
6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 6th position and three methyl groups at the 2nd and 4th positions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective chlorination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes
生物活性
6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom and three methyl groups at specific positions on the quinoline ring, which influences its chemical reactivity and biological properties.
- Molecular Formula : C12H14ClN
- Molecular Weight : 207.70 g/mol
- Density : 1.07 g/cm³
- Boiling Point : 303ºC at 760 mmHg
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Properties
The compound has demonstrated significant antioxidant activity. It reduces oxidative stress markers such as lipid peroxidation products and protein oxidation products in various biological systems. In a study involving rats with rotenone-induced Parkinsonism, treatment with related compounds led to decreased levels of 8-isoprostane and improved motor coordination scores .
2. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. The compound appears to normalize chaperone activity and inhibit apoptosis in neuronal cells. This was evidenced by increased levels of tyrosine hydroxylase and reduced expression of pro-inflammatory cytokines in experimental models .
3. Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting the activation of key inflammatory pathways such as NF-κB. This is crucial in conditions characterized by chronic inflammation and neurodegeneration .
The mechanism through which this compound exerts its biological effects involves:
- Enhancement of Antioxidant Enzymes : The compound increases the activity of endogenous antioxidant enzymes.
- Inhibition of Apoptosis : By modulating apoptotic pathways and reducing oxidative stress.
- Regulation of Inflammatory Cytokines : It lowers the expression of pro-inflammatory cytokines and mitigates inflammatory responses.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Less substituted | Moderate antioxidant activity |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl group addition | Enhanced neuroprotection |
| Phenothiazinium Derivatives | Similar applications in photosensitization | Antimicrobial properties |
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
Study on Parkinson's Disease
A recent study evaluated the effects of 6-Hydroxy derivatives in a Parkinson's disease model. The results showed that treatment significantly improved motor function and reduced oxidative stress markers compared to controls . This suggests that derivatives like this compound could serve as potential therapeutic agents for neurodegenerative diseases.
特性
IUPAC Name |
6-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTLDFGBJHDENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














